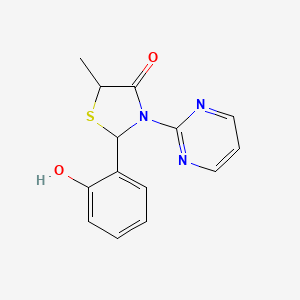

2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one

Beschreibung

2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Eigenschaften

CAS-Nummer |

821782-88-1 |

|---|---|

Molekularformel |

C14H13N3O2S |

Molekulargewicht |

287.34 g/mol |

IUPAC-Name |

2-(2-hydroxyphenyl)-5-methyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C14H13N3O2S/c1-9-12(19)17(14-15-7-4-8-16-14)13(20-9)10-5-2-3-6-11(10)18/h2-9,13,18H,1H3 |

InChI-Schlüssel |

NFBIOCLRKKZOAG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(=O)N(C(S1)C2=CC=CC=C2O)C3=NC=CC=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-on beinhaltet typischerweise die Cyclisierung von Chalkonen mit Harnstoff und Thioharnstoff in Gegenwart von Natriumhydroxid. Die Chalkone werden durch Claisen-Schmidt-Kondensation erhalten . Die Reaktionsbedingungen beinhalten oft das Erhitzen des Gemisches in einem geeigneten Lösungsmittel wie Ethanol oder Methanol unter Rückfluss für mehrere Stunden .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit, die Verwendung von Reagenzien in Industriequalität und der Einsatz von Durchflussreaktoren zur Steigerung der Effizienz und Sicherheit.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können den Thiazolidinring in ein Thiazolidin-2-thion umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den aromatischen Ringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile (z. B. Amine, Thiole) werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone, Thiazolidin-2-thione und verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien und Bedingungen .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Thiazolidinones, including the compound , have been reported to exhibit a wide range of biological activities:

- Antioxidant Properties : Thiazolidinones demonstrate significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Research indicates that modifications in their structure can enhance this activity .

- Anticancer Activity : Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to 2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one have shown efficacy against various cancer cell lines, including breast cancer .

- Antidiabetic Effects : Certain thiazolidinones are known to act as PPARγ agonists, which are beneficial in managing diabetes by improving insulin sensitivity . The compound's structural features may lend themselves to similar mechanisms.

- Antimicrobial Activity : Thiazolidinones have also been investigated for their antimicrobial properties against a variety of pathogens .

Case Studies and Research Findings

Several key studies have documented the applications and effects of thiazolidinone derivatives:

- Anticancer Studies : A study by El-Kashef et al. synthesized a series of thiazolidinone derivatives and tested their activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific modifications significantly enhanced anticancer activity .

- Antioxidant Evaluation : Research conducted by Carraro Junior et al. evaluated the antioxidant properties of various thiazolidinones using assays such as DPPH and ABTS. The findings demonstrated that certain derivatives exhibited strong antioxidant capabilities, suggesting potential applications in preventing oxidative damage .

- Diabetes Management : A review highlighted the role of thiazolidinone derivatives as PPARγ agonists in diabetes management, indicating that structural modifications could optimize their efficacy as antidiabetic agents .

Wirkmechanismus

The mechanism of action of 2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

Anti-inflammatory: Inhibits the expression of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.

Anticancer: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Antioxidant: Scavenges free radicals and reduces oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrimidin-2-yl-Derivate: Diese Verbindungen teilen den Pyrimidinkern und zeigen ähnliche biologische Aktivitäten.

Thiazolidin-4-on-Derivate: Diese Verbindungen besitzen den Thiazolidinring und sind für ihre antimikrobiellen und krebshemmenden Eigenschaften bekannt.

Einzigartigkeit

2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-on ist aufgrund der Kombination des Pyrimidin- und Thiazolidinrings einzigartig, die ein breites Spektrum an biologischen Aktivitäten verleihen.

Biologische Aktivität

2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidinone family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H13N3O2S

- Molecular Weight : 287.34 g/mol

- CAS Number : 821782-86-9

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its anticancer effects. Research indicates that compounds with thiazolidinone scaffolds exhibit significant cytotoxicity against various cancer cell lines.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazolidinone derivatives:

-

Mechanisms of Action :

- Induction of Apoptosis : Thiazolidinone derivatives can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, compounds similar to this compound have shown to activate caspase cascades leading to programmed cell death .

- Inhibition of Cell Proliferation : The compound has been observed to inhibit cell proliferation in various cancer types, including leukemia and solid tumors. For example, a related thiazolidinone exhibited an IC50 value of 8 μM against Caco2 colorectal cancer cells .

-

Case Studies :

- A study focusing on thiazolidinone derivatives reported that certain compounds showed significant inhibition rates against leukemia cell lines, with one derivative achieving an inhibition rate of 84.19% against MOLT-4 cells .

- Another research effort evaluated the antiproliferative effects of a series of thiazolidinone compounds against multiple cancer cell lines and found that derivatives with similar structures displayed promising results in inhibiting tumor growth .

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Thiazolidinone Derivative A | Caco2 (Colorectal) | 8 | Apoptosis induction |

| Thiazolidinone Derivative B | MOLT-4 (Leukemia) | 8.66 | Cell cycle arrest |

| Thiazolidinone Derivative C | PC3 (Prostate) | 6.09 | Inhibition of proliferation |

Table 2: Comparison of Biological Activities

| Activity Type | Compound | Observed Effect |

|---|---|---|

| Anticancer | 2-Hydroxyphenyl Thiazolidinone | Significant inhibition in multiple cell lines |

| Antimicrobial | Thiazolidine Derivative X | Potent against bacterial strains |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving thiazolidinone formation. A common approach includes condensing 2-hydroxyphenyl derivatives with pyrimidine-2-carbaldehyde and thioglycolic acid under acidic or basic conditions. Catalytic methods using p-toluenesulfonic acid (p-TsOH) have shown improved yields (up to 85%) in one-pot reactions, as demonstrated in analogous thiazolidinone syntheses . Reaction optimization should focus on solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and catalyst loading (5–10 mol%).

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, thiazolidinone carbonyl at ~170 ppm) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as seen in structurally related thiazolo-pyrimidine derivatives .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values compared to reference drugs like doxorubicin .

- Anti-inflammatory : COX-2 inhibition assay using ELISA kits .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Pyrimidine substitution : Replace the 2-pyrimidinyl group with 4-pyridinyl to improve solubility.

- Thiazolidinone ring : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-methyl position to modulate enzyme binding .

- Hydroxyphenyl moiety : Fluorinate the phenyl ring to enhance metabolic stability, as seen in fluorinated analogs with improved pharmacokinetics .

Q. How to reconcile contradictory data on anticancer activity across studies?

- Methodological Answer : Investigate variables causing discrepancies:

- Assay conditions : Compare cell line origins (e.g., ATCC vs. patient-derived), serum concentrations, and incubation times.

- Compound purity : Verify via HPLC (>95% purity) to exclude impurities affecting results .

- Mechanistic context : Use RNA sequencing to identify differential gene expression profiles in responsive vs. resistant cell lines .

Q. What computational tools predict this compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer : Utilize in silico platforms:

- ADMET Prediction : SwissADME for bioavailability radar plots; ProTox-II for acute toxicity (LD₅₀) and hepatotoxicity .

- Molecular Docking : AutoDock Vina to simulate binding to targets like EGFR or DHFR, with validation via MD simulations (e.g., RMSD <2.0 Å) .

Q. What strategies mitigate solubility challenges in formulation studies?

- Methodological Answer :

- Co-crystallization : Co-formulate with succinic acid to enhance aqueous solubility, as reported for related thiazolidinones .

- Nanoencapsulation : Use PLGA nanoparticles (150–200 nm size) to improve bioavailability, characterized by dynamic light scattering (DLS) .

Q. How to elucidate the mechanism of action for observed antimicrobial effects?

- Methodological Answer :

- Enzyme inhibition assays : Test inhibition of dihydrofolate reductase (DHFR) or β-lactamase using fluorometric kits .

- Resistance studies : Serial passage experiments to monitor MIC shifts in P. aeruginosa over 20 generations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.